2-[4-(3-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine
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Overview
Description
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 3-methoxyphenyl group and a pyrimidine ring substituted with a methyl group. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxyaniline with ethylene glycol to form 1-(3-methoxyphenyl)piperazine.
Formation of the Pyrimidine Ring: The piperazine intermediate is then reacted with 4-methyl-2-chloropyrimidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 2-[4-(3-Hydroxyphenyl)piperazin-1-yl]-4-methylpyrimidine.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as an antagonist or agonist for specific receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine
- 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine
- 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine
Uniqueness
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the methoxy group on the phenyl ring and the methyl group on the pyrimidine ring can affect its binding affinity and selectivity for various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H20N4O |
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Molecular Weight |
284.36 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine |
InChI |
InChI=1S/C16H20N4O/c1-13-6-7-17-16(18-13)20-10-8-19(9-11-20)14-4-3-5-15(12-14)21-2/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
RDEAJDDXKULDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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